molecular formula C11H21NO4 B2907067 Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate CAS No. 2228037-85-0

Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate

Cat. No. B2907067
CAS RN: 2228037-85-0
M. Wt: 231.292
InChI Key: YISREGIVFNMYSB-VEDVMXKPSA-N
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Description

Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate is a chemical compound with the CAS Number: 2228037-85-0 . It has a molecular weight of 231.29 . The compound is stored at 4°C and it is in the form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.29 . It is stored at 4°C and is in the form of oil .

Scientific Research Applications

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it has been used in the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , which is a precursor for compounds with potential anticancer properties .

Natural Product Derivatives

The compound is instrumental in creating derivatives of natural products like jaspine B . Jaspine B, isolated from sponges, exhibits cytotoxic activity against several human carcinoma cell lines. The synthesis of an intermediate crucial for jaspine B starts from L-Serine and involves this compound .

Chemical Modification and Protection

In chemical synthesis, protecting groups like tert-butyl are often used to protect functional groups from reacting. This compound can be used to introduce a tert-butyl protecting group, which can later be deprotected under mild acidic conditions .

Chiral Pool Synthesis

As a chiral compound, it can be used in chiral pool synthesis, which is a strategy for asymmetric synthesis. This approach uses the chirality of naturally occurring molecules to create enantiomerically pure compounds .

Medicinal Chemistry

In medicinal chemistry, this compound can be modified to produce various pharmacologically active agents. For example, it can be transformed into ®-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate , which is used in the preparation of compounds with therapeutic potential .

Safety and Hazards

The compound has several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes refer to specific safety precautions that should be taken when handling the compound.

properties

IUPAC Name

tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISREGIVFNMYSB-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CN(CCO1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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